L-Cysteine, N-acetyl-S-(2-bromophenyl)- L-Cysteine, N-acetyl-S-(2-bromophenyl)-
Brand Name: Vulcanchem
CAS No.: 113276-92-9
VCID: VC20892638
InChI: InChI=1S/C11H12BrNO3S/c1-7(14)13-9(11(15)16)6-17-10-5-3-2-4-8(10)12/h2-5,9H,6H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1
SMILES: CC(=O)NC(CSC1=CC=CC=C1Br)C(=O)O
Molecular Formula: C11H12BrNO3S
Molecular Weight: 318.19 g/mol

L-Cysteine, N-acetyl-S-(2-bromophenyl)-

CAS No.: 113276-92-9

Cat. No.: VC20892638

Molecular Formula: C11H12BrNO3S

Molecular Weight: 318.19 g/mol

* For research use only. Not for human or veterinary use.

L-Cysteine, N-acetyl-S-(2-bromophenyl)- - 113276-92-9

Specification

CAS No. 113276-92-9
Molecular Formula C11H12BrNO3S
Molecular Weight 318.19 g/mol
IUPAC Name (2R)-2-acetamido-3-(2-bromophenyl)sulfanylpropanoic acid
Standard InChI InChI=1S/C11H12BrNO3S/c1-7(14)13-9(11(15)16)6-17-10-5-3-2-4-8(10)12/h2-5,9H,6H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1
Standard InChI Key BCEPAWKGKVEGSZ-VIFPVBQESA-N
Isomeric SMILES CC(=O)N[C@@H](CSC1=CC=CC=C1Br)C(=O)O
SMILES CC(=O)NC(CSC1=CC=CC=C1Br)C(=O)O
Canonical SMILES CC(=O)NC(CSC1=CC=CC=C1Br)C(=O)O

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